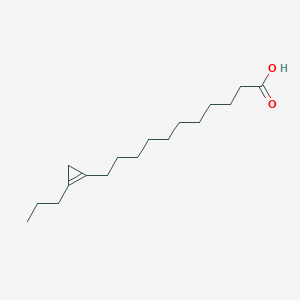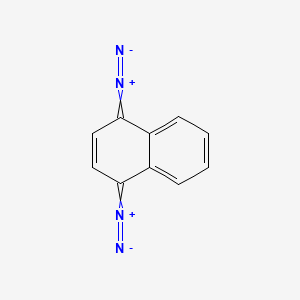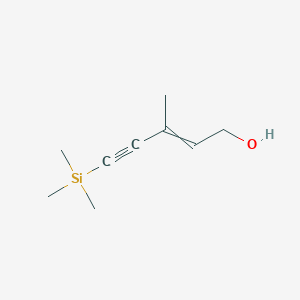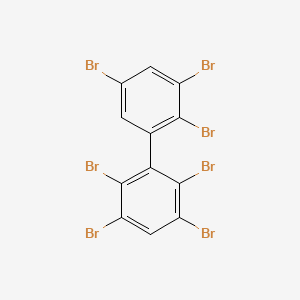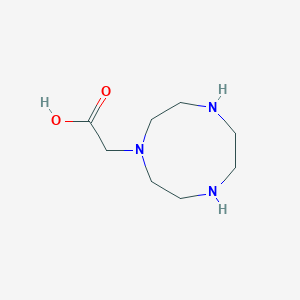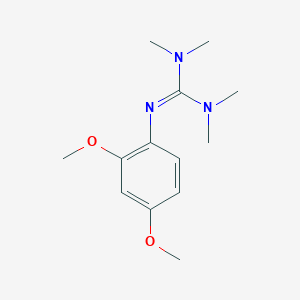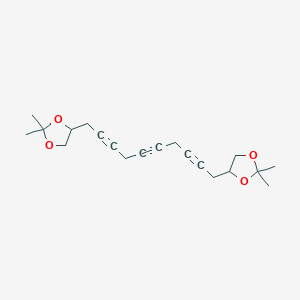![molecular formula C20H27ClO5 B14302758 1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane CAS No. 113119-22-5](/img/structure/B14302758.png)
1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane is a synthetic organic compound characterized by the presence of a naphthalene ring and multiple ether linkages
Preparation Methods
The synthesis of 1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane typically involves the reaction of naphthalen-2-ol with a chlorinated polyethylene glycol derivative. The reaction is carried out under anhydrous conditions using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under basic conditions.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their structure and function. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane can be compared with other similar compounds such as:
1-Chloro-2-methoxy-naphthalene: This compound has a similar naphthalene ring but lacks the ether linkages, making it less versatile in forming complexes.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a naphthalene ring and is used in similar applications but has different functional groups that confer unique properties.
Properties
CAS No. |
113119-22-5 |
|---|---|
Molecular Formula |
C20H27ClO5 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]naphthalene |
InChI |
InChI=1S/C20H27ClO5/c21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-20-6-5-18-3-1-2-4-19(18)17-20/h1-6,17H,7-16H2 |
InChI Key |
KKNYPRGTBDIDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCOCCOCCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


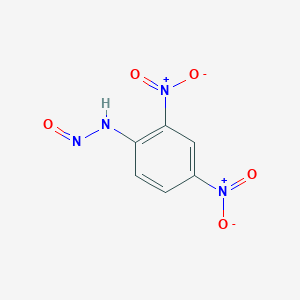

![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
